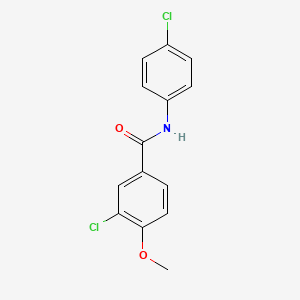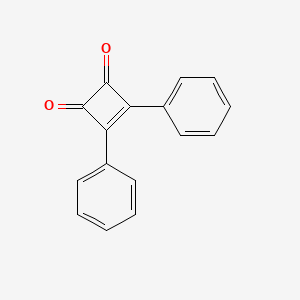
Butyltrihexadecylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyltrihexadecylsilane is an organosilicon compound with the molecular formula C52H108Si. It is a long-chain alkylsilane, which is often used in various industrial and research applications due to its unique chemical properties. The compound is known for its hydrophobic characteristics and is used in surface treatments and coatings to impart water-repellent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyltrihexadecylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond. This reaction is usually catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows:
R-SiH+CH2=CH-R’→R-Si-CH2-CH2-R’
In this case, the reactants would be trihexadecylsilane and 1-butene, with a platinum catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
Butyltrihexadecylsilane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Reduction reactions can convert silanols back to silanes.
Substitution: The alkyl groups attached to silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated reagents like chlorosilanes are often employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the substituents used.
Aplicaciones Científicas De Investigación
Butyltrihexadecylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a hydrophobic agent in surface treatments.
Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: Investigated for use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in coatings, sealants, and adhesives to impart water-repellent properties.
Mecanismo De Acción
The mechanism of action of butyltrihexadecylsilane primarily involves its interaction with surfaces to impart hydrophobic properties. The long alkyl chains create a barrier that repels water, while the silicon atom forms strong bonds with the substrate. This combination results in durable and effective water-repellent coatings.
Comparación Con Compuestos Similares
Similar Compounds
Octadecyltrichlorosilane (OTS): Another long-chain alkylsilane used for similar applications.
Hexadecyltrimethoxysilane: Used in surface treatments and coatings.
Dodecyltriethoxysilane: Employed in hydrophobic coatings and as a coupling agent.
Uniqueness
Butyltrihexadecylsilane is unique due to its specific combination of butyl and trihexadecyl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.
Propiedades
Fórmula molecular |
C52H108Si |
|---|---|
Peso molecular |
761.5 g/mol |
Nombre IUPAC |
butyl(trihexadecyl)silane |
InChI |
InChI=1S/C52H108Si/c1-5-9-13-16-19-22-25-28-31-34-37-40-43-46-50-53(49-12-8-4,51-47-44-41-38-35-32-29-26-23-20-17-14-10-6-2)52-48-45-42-39-36-33-30-27-24-21-18-15-11-7-3/h5-52H2,1-4H3 |
Clave InChI |
KOTNVNBHCWHDFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[Si](CCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


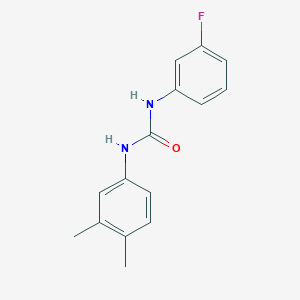


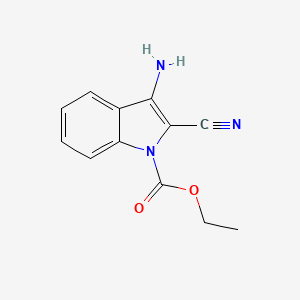
![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
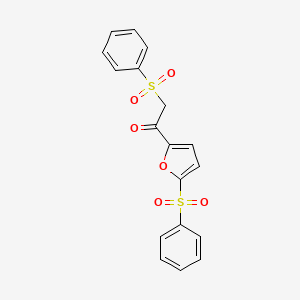


![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
